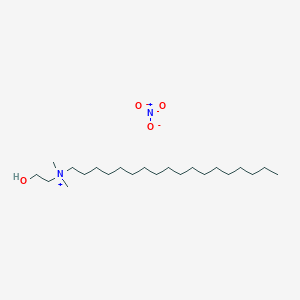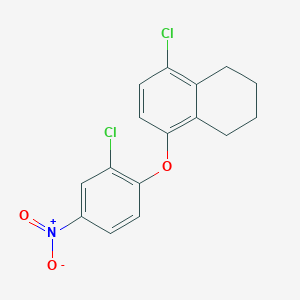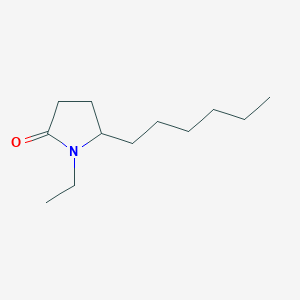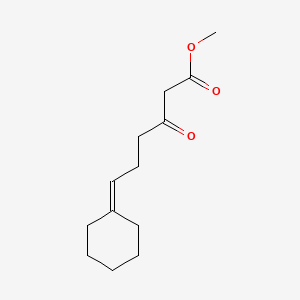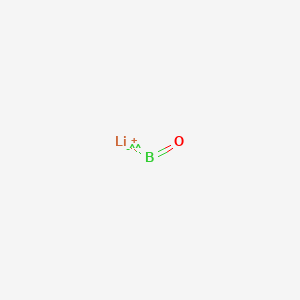![molecular formula C15H25NO2Si2 B14430824 2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole CAS No. 80522-60-7](/img/structure/B14430824.png)
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s structure includes two trimethylsilyl groups attached to an isoindole core, which contributes to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole typically involves the reaction of isoindole derivatives with trimethylsilylating agents. One common method includes the use of trimethylsilyl chloride in the presence of a base, such as triethylamine, to introduce the trimethylsilyl groups . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar trimethylsilylating agents. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the isoindole core, while substitution reactions can introduce various functional groups in place of the trimethylsilyl groups .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism by which 2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole exerts its effects involves the interaction of its trimethylsilyl groups with other moleculesThe molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, 2-ethyl 1,3-bis(trimethylsilyl) ester
- 9,12,15-Octadecatrienoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester
- Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole is unique due to its isoindole core, which imparts distinct chemical properties compared to other trimethylsilyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
80522-60-7 |
|---|---|
Molekularformel |
C15H25NO2Si2 |
Molekulargewicht |
307.53 g/mol |
IUPAC-Name |
trimethyl-(2-methyl-3-trimethylsilyloxyisoindol-1-yl)oxysilane |
InChI |
InChI=1S/C15H25NO2Si2/c1-16-14(17-19(2,3)4)12-10-8-9-11-13(12)15(16)18-20(5,6)7/h8-11H,1-7H3 |
InChI-Schlüssel |
DHNLCUXLGZAMGM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C2C=CC=CC2=C1O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


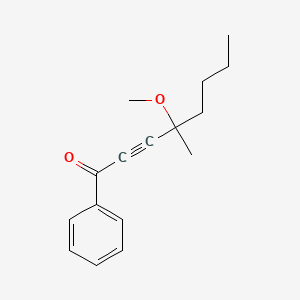
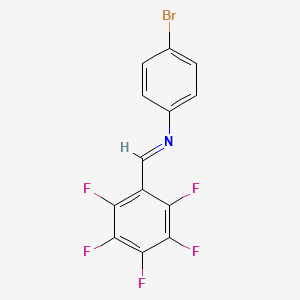
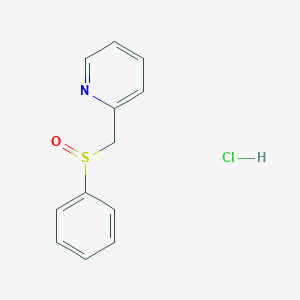
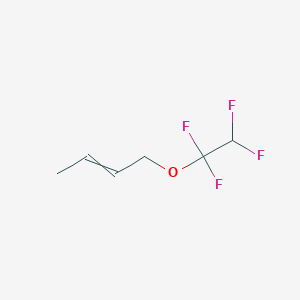
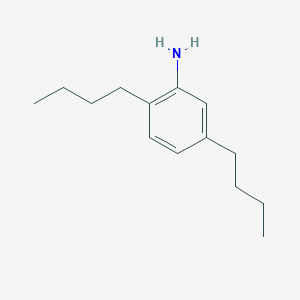
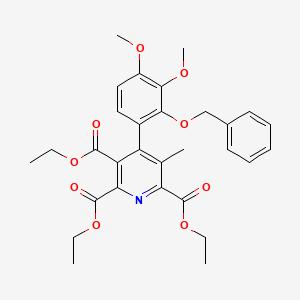
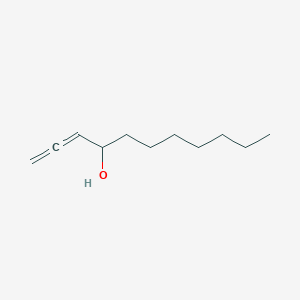
![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)
